molecular formula C9H8N2O2 B2749701 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 1448852-04-7

1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B2749701
CAS No.: 1448852-04-7
M. Wt: 176.175
InChI Key: QAKWYQJQTAJFER-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, followed by cyclization and functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridine compounds .

Scientific Research Applications

1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential role in modulating biological pathways.

    Medicine: It has shown promise in the development of therapeutic agents targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain molecular targets makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-methylpyrrolo[3,2-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKWYQJQTAJFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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